LY-364947 is a selective inhibitor of the transforming growth factor-beta receptor type I, also known as ALK5 (activin receptor-like kinase 5). This compound plays a crucial role in inhibiting the TGF-beta/Activin/NODAL signaling pathway, which is implicated in various physiological and pathological processes, including fibrosis, cancer progression, and tissue repair. The inhibitor has garnered attention for its potential therapeutic applications in diseases characterized by excessive TGF-beta signaling.
LY-364947 was developed as part of research efforts to identify small molecule inhibitors targeting the TGF-beta receptor signaling pathways. It is classified as a small organic compound with specific activity against the ALK5 receptor, exhibiting an IC₅₀ value of approximately 59 nM, indicating its potency in inhibiting this receptor's activity .
The synthesis of LY-364947 involves several chemical reactions and purification steps. The compound is synthesized using a multi-step process that typically includes:
The molecular structure of LY-364947 can be represented as follows:
The structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.
LY-364947 undergoes specific chemical reactions that are crucial for its function as an inhibitor:
These reactions are vital for understanding how LY-364947 exerts its pharmacological effects in various biological contexts.
The mechanism of action of LY-364947 involves several key processes:
These mechanisms highlight the compound's potential in therapeutic applications aimed at modulating TGF-beta signaling.
LY-364947 exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate handling and formulation strategies for research applications.
LY-364947 has several significant applications in scientific research:
Transforming Growth Factor-β (TGF-β) is a pleiotropic cytokine essential for embryonic development, tissue homeostasis, and immune regulation. This 25-kDa homodimeric protein exists in three isoforms (TGF-β1, β2, β3) that signal through transmembrane serine/threonine kinase receptors. TGF-β is secreted as an inactive latent complex bound to latency-associated peptide (LAP) and latent TGF-β binding protein (LTBP), requiring proteolytic or mechanical activation for biological function [6] [9]. In healthy tissues, TGF-β maintains epithelial cell quiescence through potent cytostatic effects mediated by cyclin-dependent kinase inhibitors (p15, p21) and suppression of oncogenes like c-Myc [9].
Pathologically, TGF-β signaling undergoes a paradoxical switch from tumor suppression to oncogenic promotion during cancer progression. In advanced carcinomas, TGF-β drives epithelial-mesenchymal transition (EMT), extracellular matrix (ECM) remodeling, angiogenesis, and immunosuppression. This functional switch is attributed to the loss of canonical Smad-dependent tumor suppressor pathways while Smad-independent pathways (e.g., PI3K/AKT, MAPK) become hyperactivated. Elevated TGF-β levels correlate with metastasis and poor prognosis in breast, pancreatic, and colorectal cancers [6] [9]. Beyond oncology, dysregulated TGF-β signaling contributes to fibrosis by stimulating fibroblast-to-myofibroblast differentiation and excessive collagen deposition, as well as cardiovascular pathologies through aberrant tissue remodeling [6].
Therapeutic targeting focuses on TGF-β Receptor Type I (TβRI/ALK5) due to its central role in signal transduction. TGF-β ligand binding induces formation of a heterotetrameric complex where constitutively active TβRII phosphorylates TβRI within the glycine-serine (GS) domain. Activated TβRI then propagates intracellular signaling primarily through phosphorylation of receptor-regulated Smads (Smad2/3), which form complexes with Smad4 and translocate to the nucleus [6] [9]. ALK5 inhibition offers distinct advantages:
The discovery of LY-364947 (chemical name: 4-[3-(2-Pyridinyl)-1H-pyrazol-4-yl]-quinoline) addressed the need for potent and selective ALK5 inhibitors. Developed through high-throughput screening and structure-activity optimization, this ATP-competitive small molecule (MW: 272.31 g/mol, CAS: 396129-53-6) exhibits nanomolar inhibitory activity against TGF-βRI [1] [3]. Its emergence provided researchers with a critical chemical tool to dissect TGF-β signaling dynamics and evaluate therapeutic targeting of ALK5 in preclinical models of fibrosis, metastasis, and lymphangiogenesis [8]. Unlike pan-TGF-β antibodies, LY-364947 penetrates cells to inhibit the kinase domain, enabling precise intracellular interference with TGF-β-driven processes [2] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7